molecular formula C13H18N4 B1379371 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 1803611-11-1

3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1379371
CAS No.: 1803611-11-1
M. Wt: 230.31 g/mol
InChI Key: KUQQPDAUEWBKGD-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (molecular formula: C₁₀H₁₂N₄) is a pyrazole-based compound featuring a tert-butyl group at the 3-position and a pyridin-4-ylmethyl substituent at the 1-position of the pyrazole ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

5-tert-butyl-2-(pyridin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-4-6-15-7-5-10/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQQPDAUEWBKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with pyridin-4-ylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or pyridin-4-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • The 3-pyridyl substituent in compound 24e enhances thrombin inhibitory potency by 26-fold compared to the 3-phenyl analog 24g , highlighting the importance of heteroaromatic groups at the 3-position .
  • Imidazolyl pyrazolopyridine derivatives (e.g., 236 , 237 ) exhibit moderate anticancer activity, suggesting pyrazole-amine scaffolds can be tailored for cytotoxicity .
  • Halogenated phenyl groups (e.g., 3-chlorophenyl in ) improve binding to enzymatic targets like BoNTA, likely due to increased electrophilicity.

Physicochemical and Structural Analysis

  • Tautomerism and NMR Analysis : Studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (Figure 17 in ) reveal that tautomeric equilibria and NMR chemical shifts are sensitive to substituents. For example, B97D and TPSSTPSS functionals accurately predict ¹H-NMR shifts in such systems .
  • Crystal Packing : In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and nitro-phenyl rings form a dihedral angle of 50.61°, with intermolecular N–H⋯N and N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Biological Activity

3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential anti-inflammatory and anticancer properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Synthesis

The compound features a tert-butyl group , a pyridin-4-ylmethyl group , and an amine group attached to the pyrazole ring, contributing to its unique biological profile. The synthesis typically involves the reaction of tert-butyl hydrazine with pyridin-4-ylmethyl ketone under specific conditions, leading to the formation of the pyrazole ring through an intermediate hydrazone.

Synthetic Route

StepReaction TypeReactantsConditions
1Formation of HydrazoneTert-butyl hydrazine + Pyridin-4-ylmethyl ketoneAcidic or basic conditions
2CyclizationIntermediate HydrazoneHeat/Time
3PurificationCrystallization/ChromatographyStandard purification techniques

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to modulate cytokine production and inhibit specific enzymes involved in inflammatory pathways. This action suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases .

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cells. The reported IC50 values indicate effective cytotoxicity at relatively low concentrations, highlighting its potential as a therapeutic agent against cancer:

Cell LineIC50 (µM)Reference
MCF73.79
A54926
Hep-217.82

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, which are critical in both inflammatory diseases and cancer .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Xia et al. reported that similar compounds exhibited significant apoptosis induction in tumor cells, suggesting a common mechanism among pyrazole derivatives .
  • Li et al. demonstrated that certain pyrazole derivatives showed potent inhibition against Aurora-A kinase, an important target in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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